molecular formula C15H8I2O2S B14950712 (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B14950712
M. Wt: 506.10 g/mol
InChI Key: QNZUALQVLBDZQZ-MLPAPPSSSA-N
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Description

(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of iodine atoms and a benzylidene group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the benzylidene group can be reduced to form a single bond.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzothiophene ketone, while reduction may produce a benzothiophene alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core and iodine atoms could play a crucial role in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one: Lacks the iodine atoms, which may affect its reactivity and biological activity.

    (2Z)-2-(3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness

(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is unique due to the presence of both hydroxyl and diiodo groups

Properties

Molecular Formula

C15H8I2O2S

Molecular Weight

506.10 g/mol

IUPAC Name

(2Z)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8I2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6-

InChI Key

QNZUALQVLBDZQZ-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)O)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)S2

Origin of Product

United States

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